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Compound of Interest

Compound Name: 5-Methoxy-4-aza-2-oxindole

Cat. No.: B060382 Get Quote

Topic: Using 5-Methoxy-4-aza-2-oxindole as a Kinase Inhibitor

Disclaimer: As specific data for 5-Methoxy-4-aza-2-oxindole is not publicly available, this

document uses a representative 4-aza-2-oxindole scaffold, hereafter referred to as AZD-MetX,

targeting the c-Met kinase as an illustrative example. The protocols and data are based on

established methodologies for characterizing similar kinase inhibitors.

Introduction
The azaindole and oxindole scaffolds are recognized as privileged structures in medicinal

chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes

that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many

diseases, including cancer. The c-Met receptor tyrosine kinase, and its ligand Hepatocyte

Growth Factor (HGF), are key drivers of cell proliferation, motility, and invasion.[1][2] Aberrant

c-Met signaling is implicated in the progression of numerous human cancers, making it a prime

target for therapeutic intervention.[1][3] 4-Aza-2-oxindole derivatives have emerged as a

promising class of c-Met inhibitors, demonstrating potent and selective activity in preclinical

studies.

This document provides an overview of the c-Met signaling pathway and detailed protocols for

evaluating the efficacy of 4-aza-2-oxindole-based inhibitors like AZD-MetX.
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Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and

undergoes autophosphorylation of key tyrosine residues in its kinase domain.[2] This activation

triggers the recruitment of downstream adaptor proteins and the initiation of multiple signaling

cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][4] These pathways

collectively promote cell growth, survival, migration, and invasion.[3][4] AZD-MetX is designed

to inhibit the ATP-binding site of the c-Met kinase, thereby blocking its autophosphorylation and

the subsequent downstream signaling events.
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Caption: The c-Met signaling pathway and the inhibitory action of AZD-MetX.
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Quantitative Data
The inhibitory activity of AZD-MetX was assessed through biochemical and cell-based assays.

The data presented below are representative of a selective c-Met inhibitor from this chemical

class.

Table 1: Biochemical Kinase Inhibition Profile of AZD-MetX

Kinase Target IC50 (nM)

c-Met 4.9

VEGFR2 150

RON 210

AXL >1000

EGFR >5000

HER2 >5000

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity

by 50%.

Table 2: Cell-Based Proliferation Inhibition of AZD-MetX

Cell Line Cancer Type c-Met Status GI50 (nM)

MKN-45 Gastric Amplified 15

HT29 Colon Overexpressed 85

MDA-MB-231 Breast Low >1000

A549 Lung Low >1000

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
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Protocol 1: In Vitro c-Met Kinase Inhibition Assay (TR-
FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay to measure the biochemical potency of AZD-MetX against recombinant human c-Met

kinase.

Preparation Kinase Reaction Detection

1. Prepare 4X AZD-MetX
Dilution Series 4. Add 5 µL of AZD-MetX

to 384-well plate

2. Prepare 4X Recombinant
c-Met Enzyme

5. Add 5 µL of c-Met Enzyme

3. Prepare 2X Substrate/ATP Mix
(ULight-poly-GT & ATP)

6. Add 10 µL of Substrate/ATP Mix
to initiate reaction

7. Incubate for 60 min
at room temperature

8. Add 10 µL of Stop/Detection Mix
(EDTA & Eu-Antibody)

9. Incubate for 60 min
at room temperature

10. Read plate on
TR-FRET reader (665nm/615nm)

Click to download full resolution via product page

Caption: Workflow for the in vitro TR-FRET c-Met kinase inhibition assay.

Materials:

Recombinant human c-Met kinase (catalytic domain)

ULight™-poly GT substrate (PerkinElmer)

LANCE® Eu-W1024 anti-phosphotyrosine antibody (Eu-Ab) (PerkinElmer)

ATP

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2

mM DTT)

Detection Buffer (Kinase Buffer containing 20 mM EDTA)
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AZD-MetX compound

Low-volume 384-well assay plates (e.g., Corning 3820)

TR-FRET enabled plate reader

Procedure:

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AZD-MetX in 100%

DMSO. Further dilute this series into Kinase Buffer to create a 4X final concentration stock.

The final DMSO concentration in the assay should not exceed 1%.

Assay Plate Setup: Add 5 µL of the 4X AZD-MetX dilutions to the appropriate wells of a 384-

well plate. For control wells (0% and 100% inhibition), add 5 µL of Kinase Buffer with the

same percentage of DMSO.

Enzyme Addition: Dilute the recombinant c-Met enzyme in Kinase Buffer to a 4X working

concentration (e.g., 4 nM for a 1 nM final concentration). Add 5 µL of the 4X enzyme solution

to all wells except the "no enzyme" negative controls.

Initiate Kinase Reaction: Prepare a 2X working solution of the ULight™-poly GT substrate

and ATP in Kinase Buffer (e.g., 100 nM ULight™-substrate and 20 µM ATP). Add 10 µL of

this 2X substrate/ATP mix to all wells to start the reaction. The final volume is 20 µL.

Incubation: Cover the plate and incubate for 60 minutes at room temperature.

Stop and Detect: Prepare a Stop/Detection mix by diluting the Eu-Ab in Detection Buffer to a

final concentration of 2 nM. Add 10 µL of the Stop/Detection mix to all wells. The EDTA will

stop the kinase reaction.

Final Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow

for antibody binding.

Data Acquisition: Read the plate on a TR-FRET plate reader, with excitation at 320 nm and

emission at 615 nm (donor) and 665 nm (acceptor).
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Data Analysis: Calculate the TR-FRET ratio ((665 nm signal / 615 nm signal) * 10,000). Plot

the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT)
This protocol measures the effect of AZD-MetX on the proliferation of c-Met dependent cancer

cell lines.

Cell Culture & Seeding

Compound Treatment Viability Readout

1. Culture c-Met dependent
cancer cells (e.g., MKN-45)

2. Seed cells into
96-well plates

3. Allow cells to attach
overnight

5. Treat cells with
AZD-MetX dilutions

4. Prepare serial dilutions
of AZD-MetX 6. Incubate for 72 hours 7. Add MTT reagent to wells 8. Incubate for 2-4 hours 9. Add solubilization solution

(e.g., DMSO)
10. Read absorbance

at 570 nm

Click to download full resolution via product page

Caption: Workflow for the cell proliferation (MTT) assay.

Materials:

c-Met dependent cancer cell line (e.g., MKN-45)

Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

AZD-MetX compound

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

96-well cell culture plates
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Plate reader capable of measuring absorbance at 570 nm

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in

100 µL of culture medium.

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell

attachment.

Compound Treatment: Prepare serial dilutions of AZD-MetX in culture medium. Remove the

old medium from the wells and add 100 µL of the medium containing the various

concentrations of the compound.

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C, allowing the MTT to be metabolized into formazan crystals by living cells.

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to

each well to dissolve the formazan crystals.

Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of growth inhibition relative to DMSO-treated control

cells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and

fit the data to determine the GI50 value.

Protocol 3: Western Blot for c-Met Phosphorylation
This protocol confirms the on-target activity of AZD-MetX by measuring the phosphorylation

status of c-Met in cells.[5]

Materials:

c-Met activated cancer cell line (e.g., MKN-45)
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AZD-MetX compound

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer system (e.g., PVDF membrane)

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-c-Met (p-cMet) and anti-total c-Met

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Cell Treatment: Plate cells and allow them to attach. Treat the cells with various

concentrations of AZD-MetX for 1-2 hours.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and

separate the proteins by SDS-PAGE.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-cMet

and total c-Met overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and add the chemiluminescent substrate.

Imaging: Visualize the protein bands using a chemiluminescence imaging system. A

reduction in the p-cMet signal relative to the total c-Met signal indicates on-target inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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